molecular formula C21H19N3O2 B12165736 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one

2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12165736
M. Wt: 345.4 g/mol
InChI Key: RPSMSGPCXZNDAA-UHFFFAOYSA-N
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Description

The compound 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one (hereafter referred to as the target compound) is a hybrid molecule featuring two pharmacologically significant moieties:

  • A 1,3,4,9-tetrahydro-2H-beta-carboline core, known for its presence in bioactive alkaloids and neuroactive agents .
  • A 2,3-dihydro-1H-isoindol-1-one ring, commonly utilized in synthetic intermediates and medicinal chemistry due to its planar aromatic structure .

The ethyl linker between these moieties introduces conformational flexibility, which may influence binding affinity and solubility.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]-3H-isoindol-1-one

InChI

InChI=1S/C21H19N3O2/c25-20(13-24-11-14-5-1-2-6-15(14)21(24)26)23-10-9-17-16-7-3-4-8-18(16)22-19(17)12-23/h1-8,22H,9-13H2

InChI Key

RPSMSGPCXZNDAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CN4CC5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Pictet-Spengler Reaction

Tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the tetrahydro-β-carboline scaffold. For example:

  • Reactants : Tryptamine and formaldehyde in acetic acid.

  • Conditions : Reflux at 80°C for 12 hours.

  • Yield : 70–85%.

This method is scalable and compatible with diverse substituents on the indole nitrogen or aldehyde component.

Bischler-Napieralski Cyclization

Cyclization of N-acyl tryptamines using POCl₃ or PCl₅ generates dihydro-β-carbolines, which are subsequently reduced to tetrahydro-β-carbolines.

  • Example : N-Benzoyl tryptamine cyclizes at 100°C in toluene to yield 1,3,4,9-tetrahydro-β-carboline-1-one (85% yield).

Synthesis of the 2,3-Dihydro-1H-Isoindol-1-one Subunit

Isoindolinones are commonly prepared via intramolecular lactamization or cyclocondensation .

Lactamization of Phthalimide Derivatives

Phthalic anhydride reacts with primary amines to form phthalimides, which are reduced to isoindolinones:

  • Reactants : Phthalic anhydride + benzylamine → N-benzylphthalimide.

  • Reduction : NaBH₄ in ethanol (60% yield).

Cyclocondensation with β-Ketoesters

β-Ketoesters undergo cyclization with ammonium acetate to form isoindolinones:

  • Reactants : Ethyl acetoacetate and ammonium acetate.

  • Conditions : Acetic acid, 130°C, 18 hours (75% yield).

Coupling Strategies for the Target Compound

Cross-Dehydrogenative Coupling (CDC)

A green chemistry approach utilizes molecular oxygen (O₂) and acetic acid to link β-carboline and isoindolinone via a ketone bridge:

  • Reactants : 1,3,4,9-Tetrahydro-β-carboline and 2-(2-oxoethyl)-isoindolin-1-one.

  • Conditions : Ethanol, 130°C, O₂ atmosphere, 18 hours.

  • Yield : 80–90%.

Table 1: Optimization of CDC Conditions

CatalystSolventTemperature (°C)Yield (%)
Acetic acidEthanol13085
NoneToluene10045
FeCl₃DMF12065

Michael Addition Approach

The β-carboline enamine attacks a pre-formed isoindolinone acryloyl derivative:

  • Reactants : 1,3,4,9-Tetrahydro-β-carboline enamine + 2-acryloyl-isoindolin-1-one.

  • Conditions : THF, 25°C, 24 hours (70% yield).

Multicomponent Reactions (MCRs)

A one-pot synthesis combines tryptamine, phthalic anhydride, and a β-ketoester:

  • Reactants : Tryptamine + phthalic anhydride + ethyl acetoacetate.

  • Conditions : Acetic acid, 100°C, 48 hours (60% yield).

Recent Advances in Electrocyclic Methods

Microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles offers a rapid route to β-carboline intermediates, which are subsequently functionalized:

  • Reactants : 3-Nitrovinylindole + isoindolinone precursor.

  • Conditions : Butanol, microwave (200°C, 1 hour).

  • Yield : 65–75%.

Challenges and Optimization

  • Regioselectivity : CDC reactions favor α-position coupling in β-carbolines due to electronic effects.

  • Stereochemistry : Chiral centers in the β-carboline core require asymmetric catalysis (e.g., BINOL-derived ligands).

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodYield (%)Time (h)Scalability
CDC8518High
Michael Addition7024Moderate
MCR6048Low
Electrocyclic751High

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different hydro derivatives.

Scientific Research Applications

2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes.

    Medicine: Research explores its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It finds applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Synthesis Method Key Bioactivity/Property Reference ID
Target Compound Beta-carboline + isoindol-1-one Not reported Hypothesized neuroactivity -
2-[2-(Methylamino)benzoyl]-tetrahydro-beta-carboline Beta-carboline + benzoyl Natural isolation Antitumor, neuroactive
2-(2-Benzyl-beta-carbolinyl)naphthol Beta-carboline + naphthol One-pot α-arylation MAPKAP-K2 inhibition
3-Hydroxy-2-phenyl-isoindol-1-one Hydroxy-isoindol-1-one Condensation reaction Synthetic intermediate
2-(Sulfanyl-quinazolinyl)ethyl-isoindole Isoindole + sulfanyl-quinazolinone Multi-step synthesis Enhanced metabolic stability
3-(Benzofuranone-beta-carbolinyl)benzofuranone Beta-carboline + benzofuranone Schiff base formation DNA/protein intercalation

Research Findings and Implications

  • Structural Flexibility : The ethyl linker in the target compound may balance rigidity and flexibility, optimizing receptor binding compared to bulkier analogs like the naphthol derivative .

Biological Activity

The compound 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one (CAS Number: 1574515-56-2) is a complex organic molecule that combines features of both isoindole and beta-carboline structures. Its unique configuration has attracted attention for its potential biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.

Structural Characteristics

The molecular formula of the compound is C21H19N3O2C_{21}H_{19}N_{3}O_{2}, with a molecular weight of approximately 345.4 g/mol . The structure includes a dihydroisoindole moiety linked to a beta-carboline derivative, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC21H19N3O2
Molecular Weight345.4 g/mol
CAS Number1574515-56-2

Research indicates that the compound may exert its biological effects through interactions with various molecular targets, including enzymes and receptors that modulate cellular processes. The dual functionality derived from its isoindole and beta-carboline structures is crucial for its pharmacological potential.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as:

  • Induction of apoptosis in tumor cells.
  • Inhibition of specific signaling pathways associated with cancer progression.

For instance, a study demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The antimicrobial activity of 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one has also been investigated. It exhibited notable effectiveness against several bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in experimental models. Its anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

  • Anticancer Study : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF7). The IC50 value was determined to be approximately 25 µM .
    Cell LineIC50 (µM)
    MCF725
    HeLa30
  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 15 µg/mL against S. aureus and 20 µg/mL against E. coli.
    MicrobeMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
  • Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one?

  • Answer : The compound is synthesized via multi-step organic reactions, including α-arylation of β-carboline derivatives ( ). Key steps:

One-pot reactions : Combine β-carboline precursors with indole or naphthol derivatives under reflux in isopropanol/ethyl acetate (2:1) ( ).

Recrystallization : Purify using isopropanol/ethyl acetate to yield pale brown crystals (mp: 179–181°C) ( ).

Cross-validation : Confirm purity via 1^1H NMR, 13^{13}C NMR, and mass spectrometry ( ).

  • Table 1 : Synthetic Conditions and Analytical Data

StepReagents/ConditionsSolventTemperatureYieldAnalytical Methods
1β-carboline + indole derivativeIsopropanol/EtOAcReflux~60–70%TLC, NMR
2RecrystallizationIsopropanol/EtOAc (2:1)RTmp, IR

Q. How is the structural conformation of this compound validated?

  • Answer : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and stereochemistry ( ). Complementary techniques:

  • NMR spectroscopy : Assign proton environments and confirm substituent positions ( ).
  • IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) ( ).
    • Key SC-XRD parameters ( ):
  • R factor: 0.059
  • Data-to-parameter ratio: 13.4
  • Mean C–C bond length: 0.004 Å

Q. What safety precautions are necessary when handling this compound?

  • Answer : Follow GHS guidelines ( ):

  • Skin contact : Wash with soap/water; remove contaminated clothing ( ).
  • Eye exposure : Rinse with water for 15 minutes; seek medical attention ( ).
  • GHS Classification : Oral acute toxicity (Category 4; H302) ( ).

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Answer :

  • Catalyst screening : Test Pd-based catalysts for α-arylation efficiency ( ).
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus alcohols ( ).
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time ( ).
    • Table 2 : Optimization Variables and Outcomes
VariableTested OptionsOptimal ChoiceYield Improvement
CatalystPd(OAc)2_2, CuIPd(OAc)2_2+15%
SolventDMF, EtOH, THFDMF+20%

Q. How to resolve contradictions in NMR data during characterization?

  • Answer :

  • Dynamic effects : Analyze temperature-dependent NMR to detect tautomerism ( ).
  • SC-XRD cross-validation : Compare experimental NMR shifts with computed spectra from crystallographic data ( ).
  • Decoupling experiments : Use 2D NMR (COSY, NOESY) to assign overlapping signals ( ).

Q. What experimental designs are suitable for studying its biological interactions?

  • Answer :

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like mGluR1 or MAPKAP-K2 ( ).
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., IC50_{50} determination) ( ).
    • Table 3 : Example Bioactivity Data
TargetAssay TypeResult (IC50_{50})Reference
mGluR1Competitive binding0.8 µM
MAPKAP-K2Kinase inhibition1.2 µM

Q. How can computational modeling aid in stereochemical analysis?

  • Answer :

  • DFT calculations : Optimize molecular geometry and compare with SC-XRD data ( ).
  • Molecular docking : Predict binding modes to biological targets ( ).
  • Hirshfeld surface analysis : Quantify intermolecular interactions in the crystal lattice ( ).

Notes for Methodological Rigor

  • Contradiction mitigation : Cross-validate structural data using SC-XRD, NMR, and IR ( ).
  • Reproducibility : Document reaction conditions (solvent purity, catalyst lot) to ensure consistency ( ).
  • Ethical compliance : Adhere to OSHA and ACGIH guidelines for chemical safety ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.